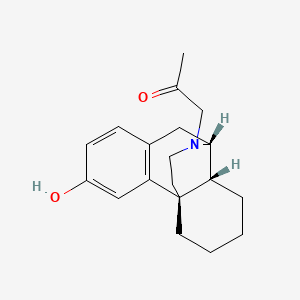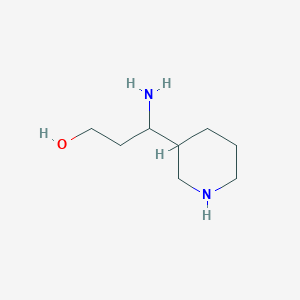
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo-: is an organic compound characterized by the presence of three 2,2-dimethylpropyl groups and two iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- typically involves the iodination of a precursor compound, such as 1,3,5-tris(2,2-dimethylpropyl)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- exerts its effects depends on its interaction with molecular targets. The iodine atoms and the bulky 2,2-dimethylpropyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Binding to Enzymes or Receptors: Modulating their activity or function.
Interacting with Cellular Components: Affecting cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-dibromo-
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-dichloro-
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-difluoro-
Uniqueness
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to other halogens. This uniqueness can be leveraged in specific applications where the properties of iodine are advantageous.
Propriétés
Numéro CAS |
53173-11-8 |
|---|---|
Formule moléculaire |
C21H34I2 |
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C21H34I2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
Clé InChI |
VKQKNTOHRJLWCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=C(C(=C1I)CC(C)(C)C)I)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



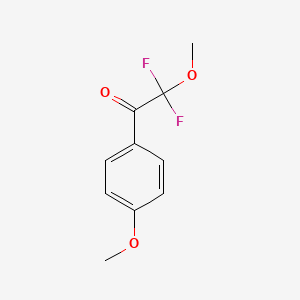
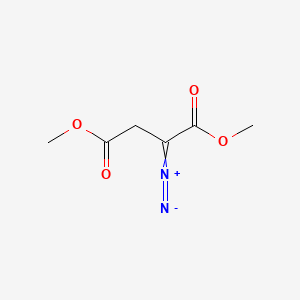
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)

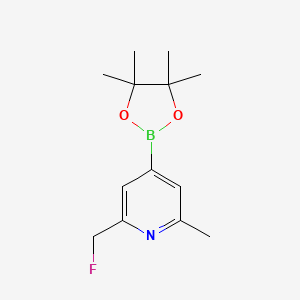
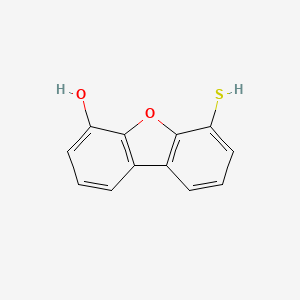
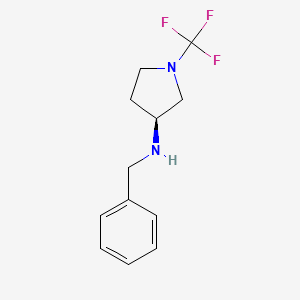
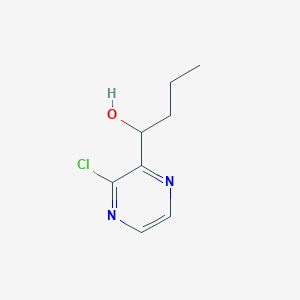
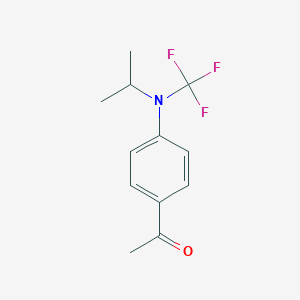
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
